Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH
Description
Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is a synthetic pentaproline peptide featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and racemic (DL) proline residues at each position. The tetramer has a molecular formula of C₃₅H₄₀N₄O₇, molecular weight of 628.71 g/mol, and LogP of 3.21, suggesting moderate hydrophobicity . The pentamer likely exhibits increased molecular weight (~785 g/mol, extrapolated) and reduced solubility due to extended chain length. DL-configuration introduces conformational diversity, complicating crystallization and purification compared to enantiomerically pure analogs .
Properties
IUPAC Name |
1-[1-[1-[1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N5O8/c46-35(42-20-7-16-32(42)37(48)44-22-9-18-34(44)39(50)51)30-14-5-19-41(30)36(47)31-15-6-21-43(31)38(49)33-17-8-23-45(33)40(52)53-24-29-27-12-3-1-10-25(27)26-11-2-4-13-28(26)29/h1-4,10-13,29-34H,5-9,14-24H2,(H,50,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCVUQLIZRCKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)N8CCCC8C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH involves the stepwise addition of Fmoc-protected proline residues. The process typically starts with the Fmoc protection of proline, followed by coupling reactions to form the peptide chain. The Fmoc group is introduced by reacting proline with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine. The coupling reactions are facilitated by coupling agents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Chemical Reactions Analysis
Fmoc Deprotection Mechanism
The primary chemical reaction involves the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group, a key step in solid-phase peptide synthesis (SPPS).
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Kinetics : Deprotection occurs rapidly at 60°C (flow-based SPPS), reducing cycle time to 3 minutes per amino acid .
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Side products : Residual dibenzofulvene can react with nucleophiles (e.g., amines), necessitating thorough washing with DMF.
Coupling Reactions
The compound participates in peptide bond formation via carbodiimide-mediated activation:
| Coupling Reagent | Solvent | Reaction Time | Efficiency |
|---|---|---|---|
| HBTU/HOBt/DIPEA | DMF | 40 min | 98–99% |
| PyBOP/DIPEA | DMF | 3–4 h | 95% (for sterically hindered residues) |
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Racemization risk : <1% epimerization observed during coupling at 60°C .
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Solvent effects : DMF enhances solubility of polyproline sequences, critical for coupling efficiency .
Common side reactions:
Reaction Optimization
Key findings from recent studies:
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Microwave-assisted SPPS : Reduced coupling times by 50% (20 s vs. 40 min) with equivalent yields .
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Flow-based synthesis : Enabled 0.2 mmol-scale synthesis in <2 hours with 90–95% purity .
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Temperature effects :
Stability Under Reaction Conditions
Comparative Analysis of Proline Derivatives
Scientific Research Applications
Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is primarily utilized as a building block in solid-phase peptide synthesis. The Fmoc group serves as a protective group for the amino functionality, allowing for selective coupling of amino acids while preventing side reactions. Its stability under various conditions enhances the efficiency of peptide synthesis, particularly for complex peptides that require multiple proline units, which are known to impart structural rigidity and influence folding patterns .
Advantages of Fmoc Chemistry
The Fmoc strategy provides several advantages over other protecting groups, such as the ability to monitor reactions spectrophotometrically due to the strong UV absorbance of the fluorenyl group. This feature is crucial for optimizing coupling and deprotection steps during peptide assembly . Furthermore, Fmoc derivatives generally exhibit good solubility in solvents commonly used in peptide synthesis, such as dimethylformamide (DMF), facilitating easier handling and processing .
Drug Development
Peptide-Based Therapeutics
In drug development, this compound plays a critical role in synthesizing peptide-based drugs that target specific biological pathways. The unique properties of proline residues contribute to the stability and bioactivity of therapeutic peptides. Research has shown that peptides incorporating multiple proline units can enhance binding affinity and specificity towards biological targets, making them promising candidates for drug development .
Case Study: Anticancer Agents
Recent studies have highlighted the use of proline-rich peptides in developing anticancer agents. For instance, compounds synthesized using Fmoc chemistry have demonstrated significant inhibitory effects on cancer cell proliferation by modulating signaling pathways involved in tumor growth . These findings underscore the potential of this compound in creating effective therapeutics.
Bioconjugation
Creation of Bioconjugates
this compound is also employed in bioconjugation techniques to enhance drug delivery systems. By attaching therapeutic agents or imaging probes to peptides synthesized with this compound, researchers can improve targeting capabilities to specific cells or tissues. This application is particularly beneficial in cancer therapy where precise delivery can minimize side effects and enhance treatment efficacy .
Neuroscience Research
Development of Neuropeptides
In neuroscience, this compound aids in synthesizing neuropeptides that are crucial for understanding neurological functions and disorders. These peptides play vital roles in neurotransmission and can influence behaviors related to stress, pain, and mood . The ability to create diverse neuropeptide libraries through SPPS allows researchers to explore new therapeutic avenues for neurological diseases.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Fmoc-L-proline | Single L-proline unit | Naturally occurring amino acid |
| Fmoc-L-pro-L-proline | Two L-proline units | Enhanced stability; potential for dimerization |
| Fmoc-Glycine | Glycine with Fmoc protection | Simpler structure; less steric hindrance |
| Fmoc-Lysine | Lysine with an amine side chain | Basic amino acid; contributes to charge interactions |
| Fmoc-Aspartic Acid | Aspartic acid with an acidic side chain | Introduces negative charge; affects binding properties |
The presence of multiple proline residues in this compound confers distinct conformational flexibility that is not typically observed with other amino acids, enhancing its utility in various biochemical applications.
Mechanism of Action
The mechanism of action of Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH involves its role as a protected peptide building block. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions, allowing for the stepwise assembly of the peptide chain. The proline residues contribute to the structural stability and conformational properties of the resulting peptide.
Comparison with Similar Compounds
Oligoproline Peptides: Chain Length and Stereochemistry
| Compound Name | Chain Length | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| Fmoc-Pro-Pro-Pro-Pro-OH | Tetramer | C₃₅H₄₀N₄O₇ | 628.71 | 454693-96-0 | Fmoc-protected, L-Pro stereochemistry |
| Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH (hypothetical) | Pentamer | ~C₄₃H₅₀N₅O₉ | ~785.0* | N/A | DL-racemic mixture, increased rigidity |
| H-DL-Pro-OH | Monomer | C₅H₉NO₂ | 115.13 | 609-36-9 | Unprotected, racemic proline |
Key Findings :
Protecting Groups: Fmoc vs. Boc
| Compound Name | Protecting Group | Stability | Deprotection Conditions |
|---|---|---|---|
| This compound | Fmoc | Base-labile (piperidine, 20% v/v) | Mild basic conditions |
| Boc-DL-Pro-OH | Boc | Acid-labile (TFA) | Strong acidic conditions |
Key Findings :
Side-Chain Modifications and Functionalization
| Compound Name | Modification | Impact on Properties |
|---|---|---|
| Fmoc-cis-DL-3-phenyl-Pro-OH | 3-phenyl substitution on Pro | Increased hydrophobicity (LogP ~4.5) |
| Fmoc-D-Dap(Alloc)-OH | Alloc-protected diaminopropionic acid | Orthogonal protection for branched synthesis |
| Boc-α-(1-naphthylmethyl)-DL-Pro-OH | Naphthylmethyl side chain | Enhanced steric bulk, reduced solubility |
Key Findings :
Solubility and Handling
| Compound Name | Solubility (Recommended Solvent) | Storage Conditions |
|---|---|---|
| This compound | Low (DMSO, DMF) | -80°C (6 months stability) |
| Fmoc-cis-DL-3-phenyl-Pro-OH | Moderate (DMSO) | 2–8°C, desiccated |
| Boc-DL-Pro-OH | High (aqueous-organic mixtures) | Room temperature (stable) |
Biological Activity
Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH, a synthetic compound featuring multiple proline residues, plays a significant role in peptide synthesis and exhibits various biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
- Chemical Formula : C20H19NO4
- Molecular Weight : 337.375 g/mol
- Structure : The compound contains multiple proline units protected by the Fmoc (9-fluorenylmethoxycarbonyl) group, which is crucial for selective protection during solid-phase peptide synthesis (SPPS) .
The primary mechanism of action for this compound involves the following steps:
- Deprotection of the Fmoc Group : This is achieved using basic conditions, typically with amines such as piperidine or morpholine. The reaction involves a base-catalyzed β-elimination leading to a reactive dibenzofulvene intermediate .
- Peptide Synthesis : Once deprotected, the free amino groups can participate in coupling reactions with other amino acids to form peptides. This is facilitated by coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (1-hydroxybenzotriazole) .
- Biological Interactions : Proline-rich peptides synthesized from this compound are studied for their roles in protein-protein interactions and cellular signaling pathways .
Biological Activities
This compound exhibits several biological activities due to its proline content:
- Collagen Stability : Proline is known to enhance collagen stability, which is vital for tissue integrity and repair .
- Antimicrobial Properties : Proline-rich peptides have been shown to possess antimicrobial activities, making them potential candidates for developing new antibiotics .
- Immunosuppressive Effects : Certain peptides derived from proline exhibit immunosuppressive properties, which can be beneficial in therapeutic settings for autoimmune diseases .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of proline-rich peptides found that these compounds effectively disrupted bacterial membranes, leading to cell death. The research employed microfluidic platforms to assess the efficacy of various peptides, including those derived from this compound. Results indicated that specific modifications in peptide structure significantly enhanced antimicrobial activity against resistant bacterial strains .
Case Study: Immunosuppressive Peptides
In a separate study examining immunosuppressive actions, peptides synthesized from proline derivatives demonstrated significant inhibition of mitogen-induced proliferation of peripheral blood mononuclear cells (PBMCs). The most potent peptide variant showed comparable effects to established immunosuppressants in reducing inflammatory responses in mouse models .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH?
- Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include sequential coupling of DL-proline residues with Fmoc protection, deprotection using piperidine, and final cleavage from the resin with TFA. Purification requires reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA). Monitor purity via LC-MS and ensure proper handling of volatile reagents in fume hoods to avoid inhalation risks .
Q. How should researchers characterize the structural integrity of this pentaproline compound?
- Methodological Answer : Use a combination of circular dichroism (CD) spectroscopy to assess secondary structure (e.g., polyproline II helices) and nuclear magnetic resonance (NMR) for backbone conformation analysis. Mass spectrometry (MS) confirms molecular weight, while FT-IR validates amide bond formation. Note that DL-proline racemization may complicate interpretation; chiral HPLC can detect enantiomeric impurities .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer : Avoid dust/aerosol formation; use local exhaust ventilation and PPE (gloves, goggles). Decontaminate spills with ethanol and adsorbents like diatomite. Store at -20°C under nitrogen to prevent hydrolysis. Note that MedChemExpress emphasizes this product is for research use only and requires validation for specific applications .
Advanced Research Questions
Q. How can conformational dynamics of this pentaproline sequence be analyzed to resolve contradictions in spectroscopic data?
- Methodological Answer : Address discrepancies (e.g., conflicting CD vs. NMR results) by integrating molecular dynamics (MD) simulations with experimental data. For example, MD can model polyproline II helix stability under varying solvent conditions (e.g., aqueous vs. trifluoroethanol). Cross-validate using temperature-dependent CD and 2D-NMR NOESY to identify transient conformations .
Q. What strategies mitigate solubility challenges during in vitro studies of this hydrophobic peptide?
- Methodological Answer : Optimize solvent systems: use DMSO for initial dissolution, then dilute into aqueous buffers with surfactants (e.g., Tween-20) or co-solvents (e.g., glycerol). Sonication and heating (≤40°C) may aid solubilization. Dynamic light scattering (DLS) monitors aggregation, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics in heterogeneous systems .
Q. How should researchers design experiments to evaluate the peptide’s stability under physiological conditions?
- Methodological Answer : Incubate the peptide in phosphate-buffered saline (PBS) at 37°C and sample at timed intervals. Analyze degradation via HPLC-MS and compare to controls (e.g., pH 2.0 or 9.0 buffers). For protease resistance, use trypsin/chymotrypsin assays and quantify intact peptide via ELISA or fluorescence tagging. Statistical tools like ANOVA identify significant degradation pathways .
Q. What orthogonal techniques resolve contradictions in racemization analysis during quality control?
- Methodological Answer : Combine Marfey’s reagent derivatization (HPLC-UV) for chiral amino acid analysis with enzymatic assays (e.g., proline racemase). Use polarimetry for bulk optical rotation and cross-reference with X-ray crystallography if single crystals are obtainable. Discrepancies may arise from synthesis step-specific racemization; troubleshoot by isolating intermediates .
Notes for Compliance
- Safety : Adhere to institutional guidelines for hazardous waste disposal (Section 13 in MedChemExpress documentation) .
- Data Presentation : Follow journal-specific graphics guidelines (e.g., minimal chemical structures in figures, color-coded MD trajectories) to enhance clarity .
- Validation : Experimental replicates and negative controls (e.g., scrambled peptide sequences) are critical for robust conclusions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
